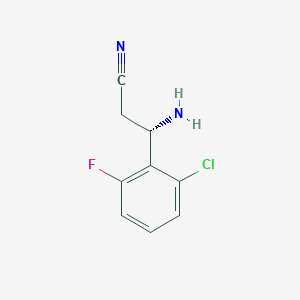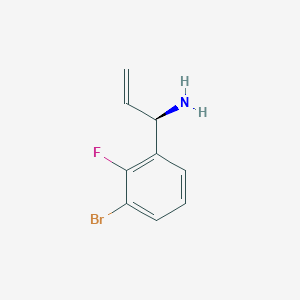![molecular formula C16H15BrN4O2 B13048891 4-Bromo-2-ethoxy-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide](/img/structure/B13048891.png)
4-Bromo-2-ethoxy-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-ethoxy-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features a benzamide core substituted with a bromo group, an ethoxy group, and an imidazo[1,2-A]pyrazine moiety. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
The synthesis of 4-Bromo-2-ethoxy-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the Imidazo[1,2-A]pyrazine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-A]pyrazine ring system.
Ethoxylation: The ethoxy group is introduced via nucleophilic substitution reactions, often using ethyl alcohol or ethyl halides in the presence of a base.
Amidation: The final step involves the formation of the benzamide linkage, typically through the reaction of an amine with a benzoyl chloride derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
4-Bromo-2-ethoxy-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound into its reduced forms.
Substitution: The bromo group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, catalysts such as palladium or copper, and specific temperature and pH conditions to drive the reactions to completion.
Scientific Research Applications
4-Bromo-2-ethoxy-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a tool for probing biological pathways.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs, particularly for diseases where modulation of specific molecular targets is desired.
Chemical Biology: Researchers use this compound to study the interactions between small molecules and biological macromolecules, aiding in the discovery of new biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-Bromo-2-ethoxy-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide involves its interaction with specific molecular targets within the cell. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites of these targets, either inhibiting or activating their function. The pathways involved can vary depending on the specific biological context, but often include signal transduction pathways, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar compounds to 4-Bromo-2-ethoxy-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide include other imidazo[1,2-A]pyrazine derivatives and benzamide analogs. These compounds share structural similarities but may differ in their substituents, leading to variations in their biological activity and chemical reactivity. For example:
2-Ethoxy-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide: Lacks the bromo group, which may affect its reactivity and biological interactions.
4-Bromo-2-methoxy-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide: Substitution of the ethoxy group with a methoxy group can influence its solubility and pharmacokinetic properties.
4-Chloro-2-ethoxy-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide: Replacement of the bromo group with a chloro group can alter its chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H15BrN4O2 |
|---|---|
Molecular Weight |
375.22 g/mol |
IUPAC Name |
4-bromo-2-ethoxy-N-(2-methylimidazo[1,2-a]pyrazin-6-yl)benzamide |
InChI |
InChI=1S/C16H15BrN4O2/c1-3-23-13-6-11(17)4-5-12(13)16(22)20-14-9-21-8-10(2)19-15(21)7-18-14/h4-9H,3H2,1-2H3,(H,20,22) |
InChI Key |
ZTJKFIBOGBNRDO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Br)C(=O)NC2=CN3C=C(N=C3C=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)isonicotinic acid](/img/structure/B13048812.png)

![Racemic-(3S,3AS,6AS)-3-methylhexahydro-2H-furo[2,3-C]pyrrole hcl](/img/structure/B13048817.png)

![Methyl (2S)-2,6-bis({[(9H-fluoren-9-ylmethoxy)carbonyl]amino})hexanoate](/img/structure/B13048829.png)

![Tert-butyl 6-chlorospiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B13048845.png)



![(3R)-3-Amino-3-[2-hydroxy-5-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B13048860.png)


